Cas no 857532-23-1 (tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate)

tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Piperidinecarboxylic acid, 4-(4-bromophenyl)-4-(4-chlorophenyl)-,1,1-dimethylethyl ester
- tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carbamate
- tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 4-(4-bromophenyl)-4-(4-chlorophenyl)-, 1,1-dimethylethyl ester
- 1,1-Dimethylethyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-1-piperidinecarboxylate (ACI)
- 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine-1-carboxylic acid tert-butyl ester
- 4-(4-bromo-phenyl)-4-(4-chloro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
- tert-Butyl4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate
- tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)piperidine-1-carboxylate
- 4-(4-bromo-phenyl)-4-(4-chloro-phenyl)piperidine-1-carboxylic acid tert-butyl ester
- CS-M1794
- AKOS025403878
- C12498
- A1-09656
- CS-14530
- 4-(4-Bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylic Acid Tert-Butyl Ester
- SCHEMBL1983281
- 857532-23-1
- VWASZKWKBPFZBR-UHFFFAOYSA-N
-
- Inchi: 1S/C22H25BrClNO2/c1-21(2,3)27-20(26)25-14-12-22(13-15-25,16-4-8-18(23)9-5-16)17-6-10-19(24)11-7-17/h4-11H,12-15H2,1-3H3
- InChI Key: VWASZKWKBPFZBR-UHFFFAOYSA-N
- SMILES: O=C(N1CCC(C2C=CC(Br)=CC=2)(C2C=CC(Cl)=CC=2)CC1)OC(C)(C)C
Computed Properties
- Exact Mass: 449.07572g/mol
- Monoisotopic Mass: 449.07572g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 497
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5Ų
- XLogP3: 6.3
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 496.5±45.0 °C at 760 mmHg
- Flash Point: 254.1±28.7 °C
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T110810-100mg |
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate |
857532-23-1 | 100mg |
$ 205.00 | 2022-06-03 | ||
TRC | T110810-50mg |
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate |
857532-23-1 | 50mg |
$ 125.00 | 2022-06-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P79910-100mg |
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate |
857532-23-1 | 100mg |
¥3212.0 | 2021-09-08 | ||
Crysdot LLC | CD11043538-10g |
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate |
857532-23-1 | 95+% | 10g |
$3929 | 2024-07-18 | |
A2B Chem LLC | AH50983-5g |
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate |
857532-23-1 | 5g |
$4195.00 | 2024-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059500-1g |
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate |
857532-23-1 | 98% | 1g |
¥9828.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059500-100mg |
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate |
857532-23-1 | 98% | 100mg |
¥2949.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059500-250mg |
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate |
857532-23-1 | 98% | 250mg |
¥4586.00 | 2024-07-28 | |
Chemenu | CM321609-1g |
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate |
857532-23-1 | 95% | 1g |
$1613 | 2022-08-31 | |
Crysdot LLC | CD11043538-5g |
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate |
857532-23-1 | 95+% | 5g |
$2500 | 2024-07-18 |
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate Production Method
Production Method 1
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate Raw materials
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate Preparation Products
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate Related Literature
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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2. Caper tea
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Lin Shi,Xinxin Fu,Chenyao Fan,Siqi Yu,Guodong Qian,Zhiyu Wang RSC Adv., 2015,5, 85179-85186
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Alexander S. Henderson,John F. Bower,M. Carmen Galan Org. Biomol. Chem., 2016,14, 4008-4017
Additional information on tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate
Introduction to Tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate (CAS No. 857532-23-1)
Tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate, with the CAS number 857532-23-1, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of tert-butyl and halogenated aromatic rings, contribute to its unique chemical properties and make it a valuable scaffold for further medicinal chemistry investigations.
The synthesis and characterization of Tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate involve meticulous attention to detail to ensure high purity and yield. The process typically involves multi-step organic reactions, including nucleophilic substitution, alkylation, and carboxylation, which are optimized to maximize the efficiency of the synthesis. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structural integrity and purity of the compound.
In recent years, there has been a growing interest in piperidine derivatives due to their potential as pharmacological agents. The bromo and chloro substituents in the aromatic rings of Tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate enhance its reactivity, making it a versatile intermediate for the synthesis of more complex molecules. These halogen atoms can participate in various chemical transformations, such as cross-coupling reactions, which are crucial for constructing intricate molecular architectures.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Piperidine derivatives have shown promise in various therapeutic areas, including central nervous system (CNS) disorders, oncology, and inflammation. The specific arrangement of substituents in Tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate may confer unique pharmacological properties that make it an attractive candidate for drug discovery programs. For instance, studies have indicated that piperidine-based molecules can interact with specific biological targets, leading to modulatory effects on physiological processes.
The use of computational methods has also played a pivotal role in understanding the behavior of Tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These insights can guide the design of modified analogs with enhanced potency and selectivity. Additionally, virtual screening methods enable the rapid identification of potential drug candidates from large libraries of compounds, streamlining the drug discovery process.
Recent research has highlighted the importance of structure-activity relationships (SAR) in optimizing piperidine derivatives for therapeutic use. By systematically varying different functional groups within the molecule, researchers can identify which structural features contribute most significantly to biological activity. This approach has led to the development of several lead compounds that are currently undergoing further investigation in preclinical studies. The findings from these studies may provide valuable insights into the mechanisms of action of piperidine-based drugs and inform future drug design strategies.
The synthetic utility of Tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate extends beyond its potential as a therapeutic agent. It serves as a valuable building block for more complex molecules in various chemical syntheses. The presence of reactive sites such as bromo and chloro substituents allows for further functionalization through methods like Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination. These reactions enable the introduction of diverse functional groups, expanding the chemical space available for medicinal chemistry investigations.
In conclusion, Tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate (CAS No. 857532-23-1) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a versatile intermediate for synthesizing more complex molecules, while its biological activity suggests possible applications in various therapeutic areas. The ongoing research into this compound and related derivatives continues to advance our understanding of piperidine chemistry and its role in drug discovery.
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